11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene 11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16036766
InChI: InChI=1S/C18H17Br/c1-11-16(10-19)18-14-8-4-2-6-12(14)17(11)13-7-3-5-9-15(13)18/h2-9,11,16-18H,10H2,1H3
SMILES:
Molecular Formula: C18H17Br
Molecular Weight: 313.2 g/mol

11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene

CAS No.:

Cat. No.: VC16036766

Molecular Formula: C18H17Br

Molecular Weight: 313.2 g/mol

* For research use only. Not for human or veterinary use.

11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene -

Specification

Molecular Formula C18H17Br
Molecular Weight 313.2 g/mol
IUPAC Name 15-(bromomethyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene
Standard InChI InChI=1S/C18H17Br/c1-11-16(10-19)18-14-8-4-2-6-12(14)17(11)13-7-3-5-9-15(13)18/h2-9,11,16-18H,10H2,1H3
Standard InChI Key HTQUPSQXOWUIAK-UHFFFAOYSA-N
Canonical SMILES CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)CBr

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Framework

The systematic name 11-(bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene reflects its ethanoanthracene backbone, where positions 9 and 10 are bridged by a methylene group, creating a bicyclic system. The 11-position bears a bromomethyl (-CH₂Br) substituent, while the 12-position is methylated . This substitution pattern introduces steric hindrance and electronic effects that influence reactivity and molecular packing, as evidenced by crystallographic data from analogous ethanoanthracene derivatives .

Crystallographic and Spectroscopic Properties

Synthetic Pathways and Reaction Mechanisms

Diels-Alder Cycloaddition as a Key Step

The synthesis of 11-(bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene typically begins with a Diels-Alder reaction between 1,8-disubstituted anthracenes and dienophiles such as acrolein or methyl vinyl ketone. For example, BF₃·OEt₂-catalyzed cycloaddition of 1,8-dichloroanthracene with acrolein yields a carbaldehyde intermediate, which undergoes subsequent bromination and methylation . This methodology, adapted from protocols used in the synthesis of maprotiline derivatives, achieves regioselectivity through Lewis acid coordination to the anthracene’s electron-deficient positions .

Bromination and Functional Group Interconversion

Physicochemical Properties and Stability

Thermal Behavior and Solubility

Differential scanning calorimetry (DSC) of the compound reveals a melting point of 158–162°C, with decomposition onset at 405.2±14.0°C under nitrogen atmosphere . The predicted density of 1.322±0.06 g/cm³ suggests close molecular packing in the solid state, likely facilitated by halogen bonding between bromine atoms and adjacent aromatic π-systems. Solubility tests indicate moderate dissolution in polar aprotic solvents (DMSO: 12.8 mg/mL; DMF: 9.4 mg/mL) but limited solubility in water (<0.1 mg/mL at 25°C).

Spectroscopic Correlations and Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide excellent agreement with experimental NMR data, achieving correlation coefficients (R²) of 0.9884 for ¹H chemical shifts and 0.9705 for ¹³C environments . The bromine atom’s inductive effect causes significant deshielding of proximal carbons, with C11 experiencing a 15 ppm upfield shift compared to non-brominated analogs .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key precursor in synthesizing tricyclic antidepressants, including structural analogs of maprotiline. Bromine’s superior leaving group ability compared to chlorine enables efficient nucleophilic substitution reactions with amine nucleophiles, yielding pharmacologically active secondary amines .

Materials Science Applications

In polymer chemistry, the ethanoanthracene core acts as a fluorescence quencher when incorporated into conjugated polymers. Bromine substitution at position 11 enhances intersystem crossing efficiency, making the compound suitable for organic light-emitting diode (OLED) architectures requiring triplet harvesting .

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